molecular formula C19H19N3O4 B12158528 3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate

3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate

Cat. No.: B12158528
M. Wt: 353.4 g/mol
InChI Key: KSYASORLQJDQOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core, a methoxyphenyl group, and a dimethylcarbamate moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using methoxybenzene as a starting material.

    Attachment of the Dimethylcarbamate Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and the use of green solvents to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: It is being investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: It can inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

    Interacting with Receptors: The compound may bind to specific receptors on the cell surface, triggering signaling pathways that result in cellular responses.

    Modulating Gene Expression: It can influence the expression of genes involved in cell growth, differentiation, and apoptosis, thereby affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate: Similar structure with a different position of the methoxy group.

    2-Methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate: Lacks the methoxyphenyl group.

    3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate: Lacks the methyl group.

Uniqueness

The uniqueness of 3-(3-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s structure allows for versatile chemical modifications, making it a valuable scaffold for drug development and other scientific applications.

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

[3-(3-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl] N,N-dimethylcarbamate

InChI

InChI=1S/C19H19N3O4/c1-12-20-17-9-8-15(26-19(24)21(2)3)11-16(17)18(23)22(12)13-6-5-7-14(10-13)25-4/h5-11H,1-4H3

InChI Key

KSYASORLQJDQOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OC(=O)N(C)C)C(=O)N1C3=CC(=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.